molecular formula C24H20O6 B7756956 METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE

METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE

Cat. No.: B7756956
M. Wt: 404.4 g/mol
InChI Key: FJDHRKQDARAKNC-UHFFFAOYSA-N
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Description

METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE is a complex organic compound with a unique structure that includes a benzo[c]chromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE typically involves multiple steps. One common method includes the condensation of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with phenylacetic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE is unique due to its specific structural features, such as the presence of a methoxy group at the 8-position and a phenylacetate ester. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

methyl 2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-14-20(29-22(24(26)28-3)15-7-5-4-6-8-15)12-11-18-17-10-9-16(27-2)13-19(17)23(25)30-21(14)18/h4-13,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDHRKQDARAKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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